molecular formula C11H14N2 B2967245 3-(1H-Indol-1-YL)propan-1-amine CAS No. 46170-17-6

3-(1H-Indol-1-YL)propan-1-amine

Cat. No.: B2967245
CAS No.: 46170-17-6
M. Wt: 174.247
InChI Key: WUQNGTJFNCCRKY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-indol-1-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-6,9H,3,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQNGTJFNCCRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46170-17-6
Record name 3-(1H-indol-1-yl)propan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Indol-1-YL)propan-1-amine typically involves the reaction of indole with 3-chloropropylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amine group of 3-chloropropylamine attacks the indole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(1H-Indol-1-YL)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

3-(1H-Indol-1-YL)propan-1-amine has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: The compound is used in studies related to neurotransmitters and receptor binding due to its structural similarity to tryptamine.

    Medicine: Research explores its potential therapeutic effects, including its role in developing drugs for neurological disorders.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(1H-Indol-1-YL)propan-1-amine involves its interaction with various molecular targets, including neurotransmitter receptors. The compound can mimic the action of natural neurotransmitters, binding to receptors and modulating their activity. This interaction can influence various signaling pathways, leading to physiological and biochemical effects .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(1H-Indol-1-yl)propan-1-amine
  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.24 g/mol
  • CAS Numbers :
    • Free base: 46170-17-6
    • Hydrochloride salt: 1049770-07-1

Physicochemical Properties :

  • Boiling Point: Not explicitly reported, but computational models estimate ~320–350°C based on similar amines.
  • Density : ~1.15 g/cm³ (experimental data for hydrochloride salt) .
  • XLogP3 : 1.9 (indicative of moderate lipophilicity) .
  • Topological Polar Surface Area (TPSA) : 38.9 Ų, suggesting moderate membrane permeability .

Comparative Analysis with Structural Analogues

Positional Isomers: Indole Substitution Patterns

  • 3-(1H-Indol-3-yl)propan-1-amine (Homotryptamine): CAS: 6245-89-2 . Key Differences: Indole nitrogen at position 3 instead of 1. Impact: Altered electronic properties due to nitrogen positioning, affecting hydrogen bonding and receptor interactions. Used in synthesizing β-indolyl cyclopentanones and integrin αvβ3 inhibitors .
  • 3-(1H-Indol-5-yl)propan-1-amine :

    • CID : 55268254 .
    • Key Differences : Indole substituent at position 3.
    • Impact : Reduced steric hindrance compared to 1- and 3-substituted analogues. Collision cross-section data (CCS) predicts distinct mass spectrometry profiles .

Chain Length and Functional Group Modifications

  • 2-(1H-Indol-1-yl)ethan-1-amine: Key Difference: Shorter ethyl linker vs. propyl in this compound. Impact: In Au(I)-catalyzed reactions, the ethyl derivative forms tetrahydropyrrolopyrazinoindolones in one step, whereas the propyl analogue requires a two-step procedure .
  • N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine (D01) :

    • Key Difference : Bulky naphthyl and thienyl substituents.
    • Impact : Dual serotonin transporter (SERT) and KCNQ/M-channel inhibition, demonstrating enhanced biological activity compared to unsubstituted indolylpropanamines .

Heterocycle Replacements

  • 3-(1H-Imidazol-1-yl)propan-1-amine :

    • Application : Central building block for dopamine D3 receptor antagonists.
    • Impact : Imidazole’s basicity (pKa ~7) vs. indole’s (pKa ~-2) alters pharmacokinetics and target engagement .
  • 3-(Adamantan-1-yl)propan-1-amine :

    • Key Difference : Adamantane substituent instead of indole.
    • Impact : Enhanced hydrophobicity (XLogP3 ~4.5) and thermal stability, suitable for materials science applications .

Biological Activity

3-(1H-Indol-1-YL)propan-1-amine, also known as tryptamine derivative, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to indole, a common motif in many biologically active compounds, and exhibits a range of pharmacological effects.

  • Molecular Formula : C10H14N2
  • Molecular Weight : 162.23 g/mol
  • SMILES : OC(=O)c1c[nH]nc1C2CCCCC2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent, neuroprotective compound, and modulator of neurotransmitter systems.

Anticancer Activity

Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of breast cancer cell lines (MDA-MB-231 and MCF-7) at low concentrations.

CompoundCell LineIC50 (µM)Mechanism of Action
1fMDA-MB-2316.25Interaction with PI3K and CDK4
1dMDA-MB-23125Induction of apoptosis through MAPK pathways
1aMCF-7>100Minimal effect observed

This table summarizes findings from a study evaluating the cytotoxic effects of various compounds derived from the indole structure against breast cancer cell lines. The lowest IC50 values indicate higher potency against cancer cells.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases. Compounds related to this indole derivative have been shown to inhibit tau aggregation, which is implicated in Alzheimer's disease.

The biological activities of this compound can be attributed to several mechanisms:

  • Monoamine Reuptake Inhibition : Similar to other indole derivatives, this compound may act as a modulator for monoamine neurotransmitters, potentially aiding in the treatment of mood disorders.
  • Protein–Protein Interaction Inhibition : It has been reported that this compound can inhibit specific protein interactions crucial for cancer cell proliferation .
  • Cell Cycle Regulation : The interaction with cyclin-dependent kinases (CDKs) suggests a role in regulating the cell cycle, which is vital for cancer therapy .

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

Study on Anticancer Activity

A study published in MDPI evaluated various derivatives against breast cancer cell lines and found that specific compounds significantly reduced cell viability at lower concentrations. The research highlighted the importance of structural modifications in enhancing biological activity.

Neuroprotective Study

Another investigation focused on the neuroprotective properties of indole derivatives. It was found that certain compounds could effectively reduce tau aggregation in vitro, suggesting potential applications in treating neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 3-(1H-Indol-1-YL)propan-1-amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-component reactions or catalytic processes. For example, indole derivatives are synthesized via acid-catalyzed condensation (e.g., p-toluenesulfonic acid, p-TSA) in ethanol under reflux conditions . Optimization includes varying catalysts (e.g., p-TSA for efficiency), solvent polarity, and temperature to enhance yield. Characterization via 1H^1H NMR and 13C^{13}C NMR confirms structural integrity .
  • Example Reaction Conditions :
CatalystSolventTemperature (°C)Yield (%)Reference
p-TSAEthanolReflux (~78)85-90

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., indole NH at δ 8.1–8.3 ppm, propylamine CH2_2 at δ 2.5–3.0 ppm). 13C^{13}C NMR confirms carbon frameworks (e.g., indole C3 at ~110 ppm) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves 3D structures, critical for validating stereochemistry and intermolecular interactions .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid aerosol inhalation .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Data Gaps : Limited ecotoxicological and chronic toxicity data necessitate precautionary handling .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

  • Methodological Answer : Iridium-catalyzed asymmetric N-allylation enables enantioselective synthesis (up to 87% yield). Chiral ligands (e.g., phosphoramidites) control stereochemistry, with reaction monitoring via chiral HPLC .
  • Case Study : (R)-3-(3-Methoxycarbonyl-1H-indol-1-yl)-3-phenylpropanoic acid was synthesized via sequential hydroboration and TEMPO oxidation .

Q. What computational strategies predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding to targets (e.g., androgen receptor, AR). Key interactions (e.g., hydrogen bonds with LEU704, hydrophobic contacts with GLY708) correlate with activity .
  • Docking Scores : A score of −7.0 kcal/mol indicates strong binding affinity .
  • Validation : MD simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories.

Q. How are structural discrepancies resolved in crystallographic studies of indole derivatives?

  • Methodological Answer :
  • SHELX Workflow : SHELXD (direct methods) and SHELXL (refinement) resolve phase problems. Twinning detection (via Hooft parameter) and Hirshfeld surface analysis address disorder .
  • Validation Tools : PLATON (ADDSYM) checks for missed symmetry, and Rint_{\text{int}} < 5% ensures data quality .

Q. How do researchers address conflicting bioactivity data in antimicrobial assays?

  • Methodological Answer :
  • Multi-Strain Testing : Screen against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., A. niger) to assess broad-spectrum efficacy .
  • Dose-Response Curves : Determine MIC (Minimum Inhibitory Concentration) values in triplicate to minimize variability.
  • Example Data :
OrganismMIC (µg/mL)Reference
S. aureus12.5
E. coli25.0

Niche Applications

Q. What role does this compound play in radiopharmaceutical imaging?

  • Methodological Answer : Fluorine-18-labeled analogs (e.g., N-(3-[18^{18}F]fluoro-5-(1,2,4,5-tetrazin-3-yl)benzyl)propan-1-amine) target Aβ plaques in Alzheimer’s models. Superior brain clearance (vs. [18^{18}F]F-537-Tz) enhances PET image contrast .

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